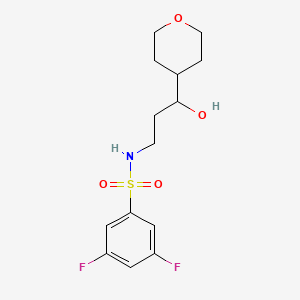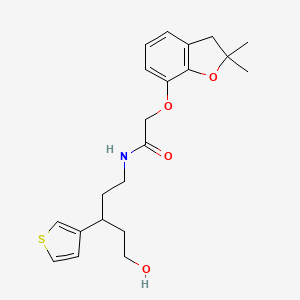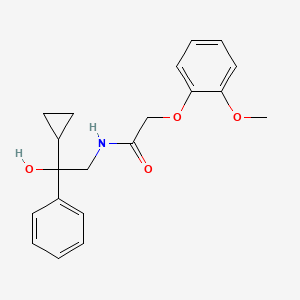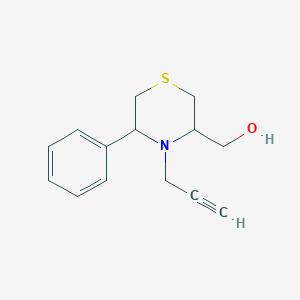
3,5-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for a wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, and for their anti-inflammatory and antimicrobial properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to enhance the biological activity and selectivity of the compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the preparation of key intermediates followed by the introduction of specific substituents to achieve high-affinity inhibition . Similarly, the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as carbonic anhydrase inhibitors required the preparation of fluorinated benzenesulfonamide compounds, which exhibited higher binding potency than non-fluorinated compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The presence of fluorine atoms, as seen in tetrafluorobenzenesulfonamides, can significantly enhance binding potency due to the strong electronegativity of fluorine, which can form favorable interactions within the active site of enzymes . The crystal structures of these compounds in complex with their target enzymes provide insights into the binding interactions and can guide the design of more potent and selective inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a hydrazine group allows for the formation of hydrazone derivatives through reaction with benzaldehyde derivatives, as demonstrated in the synthesis of novel anti-inflammatory benzenesulfonamides . The reactivity of these compounds can be exploited to synthesize a diverse array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their substituents. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . The synthesis of sodium salts of these compounds can improve their solubility for injectable formulations, as seen with COX-2 inhibiting pyrazoles .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Research has developed various synthetic methodologies for compounds related to 3,5-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide, focusing on regioselectively controlled synthesis to explore their potential applications in medicinal chemistry. For instance, the regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides demonstrates an innovative approach to creating molecules with potential pharmacological activities, highlighting the importance of structural precision in drug development (Lobo et al., 2015).
- Another study emphasizes the significance of fluorine substitution on the benzenesulfonamide moiety for enhancing the selectivity and potency of cyclooxygenase-2 (COX-2) inhibitors, showcasing the chemical modifications that can modulate the biological activity of sulfonamide-based compounds (Pal et al., 2003).
Pharmacological Applications
- Sulfonamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and enzyme inhibition properties. For example, certain sulfonamide compounds have been identified for their anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, comparable to Celecoxib in arthritic pain models (Lobo et al., 2015).
- The exploration of substituted benzenesulfonamide moieties as pharmacophores in the design of COX-2 specific inhibitors reveals the structure-activity relationship (SAR) and the molecular modeling that contribute to selectivity and potency, thereby identifying new lead structures for the development of injectable formulations (Pal et al., 2003).
Enzyme Inhibition Studies
- Sulfonamide compounds have also been highlighted for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. Studies have shown that certain sulfonamide derivatives can strongly inhibit both human cytosolic isoforms hCA I and II, indicating their potential as CA inhibitors for therapeutic applications (Gul et al., 2016).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal potential of pyrazoline scaffold bearing benzenesulfonamide and trifluoromethyl moieties has been explored, underscoring the versatility of sulfonamide derivatives in combating pathogenic microorganisms. This research contributes to the discovery of new agents that could address the growing concern of antibiotic resistance (Chandak et al., 2013).
Propriétés
IUPAC Name |
3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-11-7-12(16)9-13(8-11)22(19,20)17-4-1-14(18)10-2-5-21-6-3-10/h7-10,14,17-18H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWHTSPNHGQBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)

